molecular formula C23H24N4O7S2 B2478483 ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate CAS No. 921109-30-0

ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B2478483
CAS No.: 921109-30-0
M. Wt: 532.59
InChI Key: BEFYYXKDLXORTJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with an ethyl carbamate group and at the 4-position with a sulfonylphenyl moiety. The phenyl ring is further functionalized with a carbamoyl group linked to a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold.

Properties

IUPAC Name

ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S2/c1-2-32-23(29)26-7-9-27(10-8-26)36(30,31)16-5-3-15(4-6-16)21(28)25-22-24-17-13-18-19(14-20(17)35-22)34-12-11-33-18/h3-6,13-14H,2,7-12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFYYXKDLXORTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Benzothiazole-Dioxin Core

The benzothiazole ring is constructed via a Huisgen cyclocondensation between 2-amino-4,5-dihydroxybenzenethiol and ethyl orthoformate in acetic acid under reflux (110–120°C, 8–12 hours). Subsequent dioxane ring formation employs 1,2-dibromoethane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C.

Reaction Conditions :

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 80–90°C
Time 6–8 hours
Yield 68–72%

Amination at the 2-Position

The 2-amine group is introduced via Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and ammonium chloride (NH₄Cl) in toluene at 100°C. This step achieves 85–90% conversion, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Preparation of 4-(Chlorosulfonyl)benzoyl Chloride

Sulfonation of Toluene Derivative

4-Methylbenzoic acid is sulfonated using fuming sulfuric acid (20% SO₃) at 50–60°C for 4 hours, yielding 4-sulfobenzoic acid. Conversion to the sulfonyl chloride is achieved with phosphorus pentachloride (PCl₅) in chlorobenzene at reflux (130°C, 3 hours).

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.10 (d, 2H, J = 8.4 Hz), 8.30 (d, 2H, J = 8.4 Hz).
  • FT-IR : 1775 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

Amide Coupling and Sulfonylation

Formation of the Aryl Carbamoyl Intermediate

The benzothiazole-dioxin amine reacts with 4-(chlorosulfonyl)benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base (0–5°C, 2 hours). The intermediate is isolated via aqueous workup (yield: 78–82%).

Optimization Note :

  • Excess DIPEA (3.0 equiv) suppresses side reactions during sulfonyl chloride activation.

Piperazine Sulfonylation

Ethyl piperazine-1-carboxylate is treated with the aryl sulfonyl chloride in acetonitrile at 25–30°C for 12 hours. Triethylamine (TEA) scavenges HCl, improving yields to 88–92%.

Reaction Scale-Up Considerations :

  • Solvent : Switch from acetonitrile to ethyl acetate for easier recovery.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates sulfonylation (0.1 equiv).

Crystallization and Polymorph Control

Solvent-Antisolvent Crystallization

The crude product is dissolved in tetrahydrofuran (THF) and precipitated by adding n-heptane at 0–5°C. This yields Form A (needle-like crystals) with >99% purity by HPLC.

Critical Parameters :

Factor Optimal Value
Anti-solvent ratio 1:3 (THF:n-heptane)
Cooling rate 1°C/min
Stirring speed 200–300 rpm

Polymorph Characterization

X-ray Powder Diffraction (XRPD) :

  • Form A : Peaks at 4.1°, 12.2°, 16.0°, 24.4° (2θ).
  • Form B (obtained from ethanol/water): Peaks at 5.3°, 14.7°, 19.9°.

Analytical and Spectroscopic Validation

Structural Confirmation

  • ¹³C NMR (DMSO-d₆) : 164.5 ppm (carbamate C=O), 155.2 ppm (amide C=O), 60.1 ppm (piperazine CH₂).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calc. 602.1543, found 602.1538.

Purity Assessment

  • HPLC : 99.4% purity (C18 column, 70:30 water/acetonitrile, 1.0 mL/min).
  • Elemental Analysis : C 53.21%, H 4.68%, N 11.63% (theoretical: C 53.32%, H 4.71%, N 11.59%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxino-benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication in bacteria or cell proliferation in cancer cells. The sulfonylpiperazine group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs based on substituents and heterocyclic frameworks:

Sulfonylpiperazine Derivatives with Benzothiazole Moieties

  • Example : Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (CAS 533869-04-4)
    • Key Differences :
  • The benzothiazole ring in this analog lacks the fused dioxane system, reducing steric bulk and altering electronic properties.
  • The ethoxy and methyl substituents on the benzothiazole may enhance lipophilicity compared to the dioxane-fused system in the target compound.
    • Synthesis : Both compounds utilize sulfonylphenyl-piperazine intermediates, but the benzothiazole scaffold is synthesized via distinct cyclization steps involving isothiocyanates or α-halogenated ketones .

Benzo[b][1,4]oxazin-3(4H)-one Derivatives

  • Example : N-Phenylpiperazine-1-carboxamide analogs (e.g., compounds 17a-i)
    • Key Differences :
  • The oxazinone’s carbonyl group introduces a polarizable dipole absent in the target compound. Synthesis: These analogs are synthesized via N-alkylation and carboxamide coupling, diverging from the sulfonylation and carbamoylation steps used for the target compound .

1,2,4-Triazole-Thiones with Sulfonylphenyl Groups

  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds 7–9)
    • Key Differences :
  • The triazole-thione core replaces the piperazine-carbamate and benzothiazole-dioxane systems, significantly reducing molecular weight and complexity.
  • Sulfur atoms in both compounds contribute to π-π interactions, but the thione tautomer in triazoles (vs. carbamoyl in the target compound) modifies reactivity.
    • Spectral Data : IR spectra of triazole-thiones show νC=S at 1247–1255 cm⁻¹, similar to the target compound’s carbamoyl C=O (1663–1682 cm⁻¹ in precursors) .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Highlights
Target Compound C₂₄H₂₆N₄O₇S₂ ~562.6 (estimated) Piperazine, sulfonylphenyl, dioxino-benzothiazole Sulfonylation, carbamoylation, heterocyclic fusion
Ethyl 4-[4-(4-ethoxy-3-methylbenzothiazol-2-ylidenecarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate C₂₄H₂₈N₄O₆S₂ 532.6 Benzothiazol-2-ylidene, ethoxy, methyl Isothiocyanate coupling, cyclization
Benzo[b][1,4]oxazin-3(4H)-one analogs (e.g., 17a-i) Varies ~400–450 Benzooxazinone, carboxamide N-Alkylation, carboxamide coupling
1,2,4-Triazole-thiones (e.g., compounds 7–9) C₂₀H₁₄F₂N₄O₃S₂ ~468.5 Triazole-thione, sulfonylphenyl Hydrazinecarbothioamide cyclization

Critical Analysis of Structural Impact on Properties

  • Steric Considerations: The fused dioxane-benzothiazole system introduces rigidity, which may limit conformational flexibility in binding interactions relative to simpler triazole or oxazinone analogs .
  • Tautomerism : Unlike triazole-thiones (which exist as thione tautomers), the carbamoyl group in the target compound avoids tautomeric shifts, stabilizing its interaction with biological targets .

Biological Activity

Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound with notable biological activity. Its structure incorporates several pharmacologically relevant functional groups, including a sulfonamide and a benzothiazole moiety, which contribute to its diverse therapeutic potential.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O5S
  • Molecular Weight : 422.48 g/mol

Structural Characteristics

The unique structure of this compound includes:

  • Benzothiazole ring : Known for its anticancer and antimicrobial properties.
  • Dioxin moiety : Associated with various biological activities including anti-inflammatory effects.
  • Piperazine ring : Commonly found in many pharmaceuticals due to its ability to interact with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant activity against a range of pathogens. Studies have shown that it disrupts bacterial cell wall synthesis and inhibits protein synthesis through binding to ribosomal RNA.
  • Anticancer Properties : Research indicates that the compound induces apoptosis in cancer cells via the mitochondrial pathway. It has shown efficacy against multiple cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : The dioxin component contributes to the compound's ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of survivin and Bcl-2 proteins, leading to increased apoptosis.
  • Antimicrobial Efficacy : In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial properties .

Data Tables

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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